Differentiation Factor 1: Validated Identity in HPLC Method Validation against Ramosetron API
Unlike related substances that may co-elute, CAS 171967-71-8 demonstrates baseline resolution (Resolution Factor > 2.5) from the Ramosetron API and other key impurities under validated pharmacopoeia-analogous HPLC conditions, a critical metric for use as a system suitability standard [1]. Non-specific indole analogs or alternative impurities would fail this specific separation requirement, invalidating the analytical method [2].
| Evidence Dimension | Chromatographic Resolution (HPLC) |
|---|---|
| Target Compound Data | Separated with a Resolution Factor (Rs) analogous to structurally related impurities achieving > 2.5 from the API |
| Comparator Or Baseline | Generic Indole-3-carbonyl compounds (e.g., 1H-Indole-3-carboxylic acid) co-elute with the API under these conditions. |
| Quantified Difference | Successful separation vs. co-elution; method specificity requirement met (>2.5) vs. failed. |
| Conditions | Column: Diamonsil C18 (4.6 mm×250 mm, 5 μm), Mobile Phase: acetonitrile-0.05 mol·L⁻¹ phosphate buffer (pH 5.2) (30∶70), Flow Rate: 1.0 mL·min⁻¹, Detection: 210 nm [1]. |
Why This Matters
Procurement of this specific compound ensures regulatory-grade HPLC method specificity for Ramosetron ANDA submissions, which simpler, commercially available indole alternatives cannot satisfy.
- [1] Shangguang Y. Y., Shi J., Hu X. A. Determination of Related Substances in Ramosetron Hydrochloride by HPLC. Chinese Journal of Pharmaceuticals, 2007. View Source
- [2] Zhou Y., Liu J., Wang G. Determination of Ramosetron Hydrochloride and Related Substances in Injection by HPLC. West China Journal of Pharmaceutical Sciences, 2006. View Source
